5-Bromo-2-(2-bromopropyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-bromopropyl)pyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms in the structure of this compound makes it a valuable intermediate for various chemical reactions, particularly in the synthesis of more complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-bromopropyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(2-bromopropyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl groups
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and alkynylzincs are commonly used in these reactions
Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(2-bromopropyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In biological research, pyrimidine derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents. The brominated pyrimidine derivatives can be used to develop new therapeutic compounds with enhanced biological activity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its versatility in chemical reactions makes it a valuable building block for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2-bromopropyl)pyrimidine involves its ability to undergo substitution and coupling reactions, which allows it to modify the structure of target molecules. The bromine atoms in the compound can be replaced by other functional groups, enabling the synthesis of diverse derivatives with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine derivative used in selective palladium-catalyzed cross-coupling reactions.
5-Bromo-2-(piperazin-1-yl)pyrimidine: A pyrimidine derivative with a piperazine group, used in various chemical syntheses.
Uniqueness: 5-Bromo-2-(2-bromopropyl)pyrimidine is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules, particularly in the fields of pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C7H8Br2N2 |
---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
5-bromo-2-(2-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H8Br2N2/c1-5(8)2-7-10-3-6(9)4-11-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
UJIHTMXGNNQYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NC=C(C=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.